1,7-Dichloro-3-methylisoquinoline
Overview
Description
1,7-Dichloro-3-methylisoquinoline is an organic compound with the molecular formula C₁₀H₇Cl₂N. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the isoquinoline ring system. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dichloro-3-methylisoquinoline can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylisoquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalyst like aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 7 positions on the isoquinoline ring.
Another method involves the cyclization of appropriate precursors. For example, starting from 2-chlorobenzylamine and acetaldehyde, the intermediate can undergo cyclization and subsequent chlorination to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and efficient purification methods, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions or with the use of a suitable catalyst.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 1,7-dichloroisoquinoline-3-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Properties
IUPAC Name |
1,7-dichloro-3-methylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAEMCBPGWRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299633 | |
Record name | 1,7-Dichloro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-81-6 | |
Record name | 1,7-Dichloro-3-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24188-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dichloro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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